molecular formula C8H13ClN4 B15225383 5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride

5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride

Cat. No.: B15225383
M. Wt: 200.67 g/mol
InChI Key: FVPCELFVOLCNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride is an organic compound with the molecular formula C8H14Cl2N4. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process is relatively straightforward and involves the following steps:

  • Preparation of α-aminoamidines.
  • Reaction of α-aminoamidines with bis-benzylidene cyclohexanones.
  • Isolation and purification of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) in Mycobacterium tuberculosis . These interactions disrupt essential metabolic pathways in the bacteria, leading to their inhibition. Additionally, the compound’s inhibition of β-glucosidase suggests its potential use in regulating glucose metabolism in diabetic patients .

Comparison with Similar Compounds

5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both tetrahydro and diamine groups, which confer unique chemical and biological properties .

Properties

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinazoline-2,6-diamine;hydrochloride

InChI

InChI=1S/C8H12N4.ClH/c9-6-1-2-7-5(3-6)4-11-8(10)12-7;/h4,6H,1-3,9H2,(H2,10,11,12);1H

InChI Key

FVPCELFVOLCNGX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2CC1N)N.Cl

Origin of Product

United States

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